[2,3'-Bipyridin]-5'-amine

Physicochemical properties Lipophilicity Drug-likeness

Achieving target metal-binding geometry and aqueous solubility in coordination chemistry often fails with standard 2,2'-bipyridine ligands. [2,3'-Bipyridin]-5'-amine (CAS 1245745-55-4) solves this with its unique 2,3'-linkage, enforcing a six-membered chelate ring with distinct complex stability and redox properties. - Enables aqueous-phase catalysis due to enhanced water solubility (LogP ≈ 0.64, PSA ≈ 52 Ų) versus classic isomers. - The 5'-NH₂ group provides a synthetic handle for derivatization, enabling tailored phosphorescent emitters or fluorescent sensors. - Supplied at ≥95% purity, available in multi-gram quantities with consistent quality-ensuring reliability in SAR and material science programs.

Molecular Formula C10H9N3
Molecular Weight 171.203
CAS No. 1245745-55-4
Cat. No. B566752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,3'-Bipyridin]-5'-amine
CAS1245745-55-4
Synonyms2,3'-bipyridin-5'-aMine
Molecular FormulaC10H9N3
Molecular Weight171.203
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=CN=C2)N
InChIInChI=1S/C10H9N3/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,11H2
InChIKeyRSKMKJSRFVPLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Overview of [2,3'-Bipyridin]-5'-amine


[2,3'-Bipyridin]-5'-amine (CAS 1245745-55-4) is a bipyridine derivative featuring a 2,3'-linkage between two pyridine rings and a primary amine group at the 5'-position of the bipyridine framework . This heterocyclic compound (MF: C10H9N3, MW: 171.20 g/mol) serves as a versatile ligand and synthetic intermediate in coordination chemistry and medicinal chemistry programs, particularly where positional isomerism dictates metal-binding geometry and physicochemical properties .

L
Ligand type
2,3'-bipyridine framework supports six-membered chelate ring coordination.
S
Synthetic handle
5'-amine group enables derivatization and modulates aqueous solubility.
P
Procurement scale
Available at 95%+ purity in multi-gram packs for early-stage programs.

Procurement Caution for [2,3'-Bipyridin]-5'-amine


Despite sharing a bipyridine amine core, [2,3'-Bipyridin]-5'-amine (CAS 1245745-55-4) cannot be interchanged with its 2,2'- or 2,4'-linked isomers or alternative amine-position variants without altering key experimental outcomes. The 2,3'-linkage forces a six-membered chelate ring upon metal coordination, in contrast to the five-membered ring formed by 2,2'-bipyridine, leading to distinct complex stabilities and redox properties [1]. Furthermore, the precise placement of the amine at the 5'-position—rather than the 5-position of the alternative isomer—modulates hydrogen-bonding capacity, lipophilicity (LogP ≈ 0.64), and polar surface area (52 Ų) relative to close analogs [2]. These quantifiable differences directly impact solubility, permeability, and catalytic performance, necessitating precise compound selection rather than generic substitution.

Target
[2,3'-Bipyridin]-5'-amine
Six-membered chelate ring geometry; 2 H-bond donors; LogP context 0.64.
2,2'-Isomer
[2,2'-Bipyridin]-5-amine
Forms five-membered chelate rings; may shift complex stability and redox properties.
2,4'-Isomer
[2,4'-Bipyridin]-5-amine
Higher LogP (~2.31) alters lipophilicity; H-bond donor count differs, impacting solubility and permeability.
Similar bipyridine amines do not guarantee interchangeable metal-binding or physicochemical profiles. Reported class-level inference; verify with specific workflow.

Quantitative Differentiation: [2,3'-Bipyridin]-5'-amine


Lipophilicity and Polar Surface Area Comparison

The target compound exhibits a lower predicted LogP (0.64) compared to [2,4'-Bipyridin]-5-amine (LogP 2.307) and a higher predicted LogP than [2,2'-Bipyridin]-5-amine (XlogP 1.0). Its polar surface area (52 Ų) is marginally higher than the 2,2'- and 2,4'-analogs (51.8 Ų). These differences arise from the unique 2,3'-linkage and 5'-amine positioning [1][2].

Lipophilicity & PSA
Reported
ΔLogP = -0.36 to -1.667 vs. 2,2'- and 2,4'-isomers; ΔPSA = +0.2 Ų
Supports solubility-driven workflow selection.
Predicted values; experimental verification recommended.
Physicochemical properties Lipophilicity Drug-likeness

Commercial Availability and Purity Specifications

Commercial vendors offer [2,3'-Bipyridin]-5'-amine at purities of 95% or 95%+, with pack sizes ranging from 250 mg to 25 g . In contrast, the 2,4'-isomer is available at a higher baseline purity of 98% from select suppliers, but with more limited pack size options and potentially higher cost per gram . This differential in purity-grade availability and scale must be factored into procurement decisions for research programs requiring specific purity thresholds or larger quantities.

Purity & Scale
Data to verify
95%+ purity; packs up to 25 g. 2,4'-isomer offered at 98% in smaller packs.
Procurement context: balances purity threshold vs. scale needs.
Supplier specifications; confirm current lot data.
Sourcing Purity Reproducibility

Six-Membered vs. Five-Membered Chelate Rings

Studies on the unsubstituted parent heterocycles demonstrate that 2,3'-bipyridine cannot form bidentate zinc(II) complexes, unlike 2,2'-bipyridine, due to the six-membered chelate ring geometry that disfavors stable chelation with certain metals [1]. Additionally, substitution of 2,3'-bipyridine at ruthenium(II) sites occurs with an initial kinetic split between the less-hindered 3'-ring and more-hindered 2-ring, followed by a slow rearrangement to the thermodynamically favored 2-substituted isomer [1]. The presence of the 5'-amine group in [2,3'-Bipyridin]-5'-amine further modifies electronic properties and hydrogen-bonding capabilities, distinguishing it from unsubstituted 2,3'-bipyridine and other bipyridine amines.

Chelation Behavior
Class-level inference
Six-membered ring; cannot form bidentate Zn(II) complexes like 2,2'-bipyridine.
Coordination chemistry context may differ; supports amine-directed design.
Derived from unsubstituted parent heterocycle studies.
Coordination chemistry Chelation Catalysis

Hydrogen-Bond Donors and Molecular Flexibility

[2,3'-Bipyridin]-5'-amine possesses two hydrogen-bond donors (primary amine group) and three hydrogen-bond acceptors (pyridine nitrogens), with one freely rotatable bond between the pyridine rings . In comparison, the 2,2'-isomer has only one hydrogen-bond donor, while the 2,4'-isomer also has one [1][2]. The additional donor in the target compound arises from the specific 5'-amine placement, which can enhance water solubility and enable distinct intermolecular interactions in crystal engineering or protein-ligand binding.

H-Bond Donors
Reported
2 H-bond donors vs. 1 for 2,2'- and 2,4'-isomers; 1 rotatable bond.
Higher donor count may improve aqueous solubility and recognition.
Calculated molecular descriptors.
Hydrogen bonding Conformational analysis Drug design

Application Scenarios for [2,3'-Bipyridin]-5'-amine


Aqueous-Phase Homogeneous Catalysis

The lower LogP (0.64) and higher hydrogen-bond donor count (2) of [2,3'-Bipyridin]-5'-amine relative to 2,2'- and 2,4'-bipyridine amines enhance water solubility, making it a superior ligand for aqueous-phase catalysis where organic solvent minimization is desired. The six-membered chelate ring geometry (class-level inference) can stabilize metal complexes under hydrolytic conditions [1].

Luminescent Iridium(III) Complexes for OLEDs

The 2,3'-bipyridine scaffold is established as an efficient cyclometalating ligand for phosphorescent iridium(III) emitters . The amine functional group at the 5'-position provides a synthetic handle for further derivatization, enabling fine-tuning of emission wavelengths. The distinct LogP and polar surface area profile of this specific isomer may influence film morphology and device stability in OLED applications.

Medicinal Chemistry Hit-to-Lead Optimization

The predicted physicochemical properties (LogP 0.64, PSA 52 Ų, 2 H-bond donors) place [2,3'-Bipyridin]-5'-amine within favorable drug-like space . Its commercial availability at 95%+ purity in multi-gram quantities supports early-stage SAR exploration. The bipyridine core is recognized as a privileged kinase inhibitor scaffold, and this specific isomer offers a unique vector for optimizing target engagement due to its six-membered chelate geometry and amine positioning [1].

Metal Ion Detection and Extraction

The chelating ability of 2,3'-bipyridine derivatives enables their use in analytical chemistry for metal ion detection . [2,3'-Bipyridin]-5'-amine, with its 5'-amine group, can be further functionalized with fluorescent tags or immobilized on solid supports. The compound's inability to form stable bidentate Zn(II) complexes (class-level inference) can be exploited to achieve metal selectivity in sensor arrays .

Application
Selection Property
Validation Focus
Aqueous-phase catalysis
Low LogP and 2 H-bond donors support water solubility.
Six-membered chelate ring stability under hydrolytic conditions.
Luminescent Ir(III) complex design
5'-amine as a synthetic handle for emission tuning.
Isomer-specific LogP/PSA profile and film morphology impact.
Medicinal chemistry hit-to-lead
Drug-like physicochemical space; multi-gram availability.
Kinase scaffold SAR exploration and six-membered chelate target engagement.
Metal ion detection and extraction
Amine group enables functionalization with tags or solid supports.
Zn(II) selectivity context; sensor array differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2,3'-Bipyridin]-5'-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.